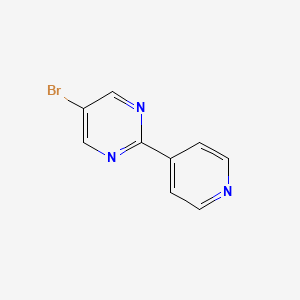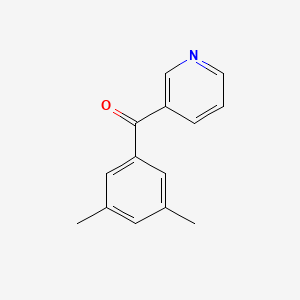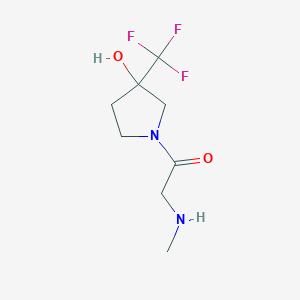![molecular formula C7H12N4O B1532088 N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide CAS No. 1185301-90-9](/img/structure/B1532088.png)
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide is an organic compound with the molecular formula C6H10N4O It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acylation of Pyrazole Derivatives: One common method involves the acylation of pyrazole derivatives. The reaction typically uses acetic anhydride as the acylating agent and a base such as pyridine to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion.
Reductive Amination: Another method involves the reductive amination of pyrazole-4-carboxaldehyde with ethylenediamine. This reaction is typically carried out in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide often involves large-scale acylation reactions using automated reactors. The process includes:
Raw Material Preparation: Ensuring high purity of pyrazole derivatives and acetic anhydride.
Reaction Control: Maintaining optimal temperature and pH levels to maximize yield.
Purification: Using techniques such as recrystallization and chromatography to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminoethyl group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require a base like triethylamine.
Major Products
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-[1-(2-aminoethyl)-1H-pyrazol-4-yl]amine.
Substitution: Formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target. For example, it may inhibit enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved often include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylethylenediamine: Similar in structure but lacks the pyrazole ring.
N-(2-Aminoethyl)acetamide: Similar but without the pyrazole moiety.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share the pyrazole ring but differ in substituents.
Uniqueness
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-YL]-acetamide is unique due to the presence of both the pyrazole ring and the aminoethyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Eigenschaften
IUPAC Name |
N-[1-(2-aminoethyl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-6(12)10-7-4-9-11(5-7)3-2-8/h4-5H,2-3,8H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHYTDYMNUIFCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
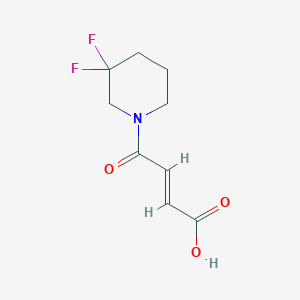
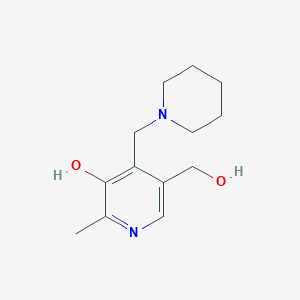
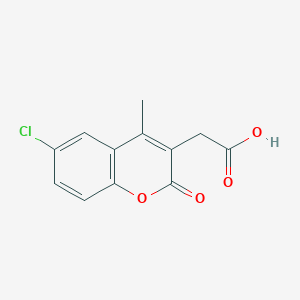
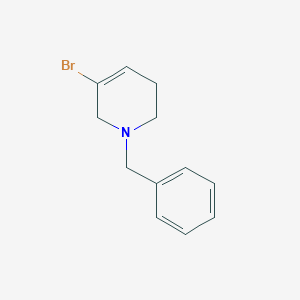
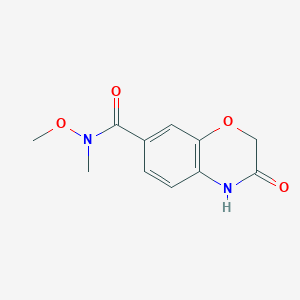
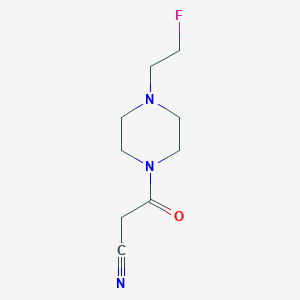
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1532020.png)
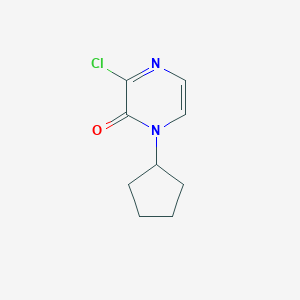
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydro-1H-indole](/img/structure/B1532022.png)
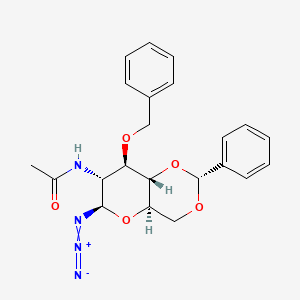
![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)
